molecular formula C20H12ClNO3 B3984697 2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone

2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone

Cat. No. B3984697
M. Wt: 349.8 g/mol
InChI Key: CYZBUGZRKIXBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone, also known as AQ4N, is a synthetic compound that has been studied for its potential as an anticancer drug. It belongs to the class of nitroaromatic compounds, which have been shown to have antitumor activity. AQ4N has been found to have selective cytotoxicity towards hypoxic tumor cells, which makes it a promising candidate for cancer therapy.

Mechanism of Action

2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone is a prodrug that is activated under hypoxic conditions. The nitro group in this compound is reduced to a hydroxylamine group under hypoxia, which generates a cytotoxic metabolite that can cause DNA damage and cell death. The selective activation of this compound under hypoxic conditions makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in a variety of cancer cell lines and animal models. It has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound has been found to enhance the efficacy of radiation therapy in animal models.

Advantages and Limitations for Lab Experiments

2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone has several advantages for lab experiments. It can be easily synthesized and purified, and its activation under hypoxic conditions makes it a useful tool for studying the effects of hypoxia on cancer cells. However, this compound has some limitations as well. Its cytotoxicity is dependent on hypoxia, which may not be present in all tumors. In addition, the mechanism of activation of this compound is not fully understood, which makes it difficult to predict its efficacy in different tumor types.

Future Directions

There are several future directions for research on 2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone. One area of interest is the development of combination therapies that combine this compound with other anticancer drugs or radiation therapy. Another area of interest is the development of imaging agents that can detect hypoxic regions in tumors, which would allow for more precise targeting of this compound. Finally, further studies are needed to understand the mechanism of activation of this compound and to identify biomarkers that can predict its efficacy in different tumor types.

Scientific Research Applications

2-amino-1-(4-chlorophenoxy)anthra-9,10-quinone has been extensively studied for its potential as an anticancer drug. It has been shown to have selective cytotoxicity towards hypoxic tumor cells, which are often resistant to conventional chemotherapy. Hypoxia is a common feature of solid tumors, and the ability of this compound to target hypoxic cells makes it a promising candidate for cancer therapy.

properties

IUPAC Name

2-amino-1-(4-chlorophenoxy)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-11-5-7-12(8-6-11)25-20-16(22)10-9-15-17(20)19(24)14-4-2-1-3-13(14)18(15)23/h1-10H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZBUGZRKIXBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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